4,5Alpha-Epoxy Eplerenone is a synthetic compound derived from eplerenone, which is classified as an aldosterone receptor antagonist. This compound is primarily utilized in the treatment of conditions such as hypertension and congestive heart failure. Eplerenone, the parent compound, is notable for its selectivity towards mineralocorticoid receptors, which helps in managing blood pressure and reducing morbidity in patients with left ventricular dysfunction following myocardial infarction .
Eplerenone was first approved for clinical use in 2002 and is marketed under various brand names, including Inspra. It belongs to the class of potassium-sparing diuretics and is specifically categorized as a selective aldosterone receptor antagonist (SARA) due to its unique structural modifications that enhance its specificity for mineralocorticoid receptors while minimizing interactions with other steroid receptors . The chemical structure of 4,5Alpha-Epoxy Eplerenone includes an epoxy group that contributes to its pharmacological properties .
The synthesis of 4,5Alpha-Epoxy Eplerenone involves several key steps that utilize various chemical reactions. One common method includes the epimerization of 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone using sodium methoxide in methanol. This process also incorporates dehydration steps to achieve the desired structural configuration .
The molecular formula for 4,5Alpha-Epoxy Eplerenone is with a molar mass of approximately . The compound features a steroidal backbone typical of many aldosterone antagonists, characterized by multiple rings and functional groups that confer its biological activity.
The chemical reactivity of 4,5Alpha-Epoxy Eplerenone is primarily dictated by its functional groups. Key reactions include:
These reactions are essential for modifying eplerenone to enhance its pharmacological efficacy and reduce side effects associated with other steroidal compounds .
The mechanism by which 4,5Alpha-Epoxy Eplerenone exerts its effects involves blocking aldosterone from binding to mineralocorticoid receptors located in various tissues, particularly in the kidneys. This blockade results in decreased sodium reabsorption and increased potassium retention, leading to reduced blood volume and subsequently lower blood pressure.
Relevant analyses indicate that 4,5Alpha-Epoxy Eplerenone maintains stability during storage but should be protected from extreme conditions to prevent degradation .
The primary applications of 4,5Alpha-Epoxy Eplerenone are in clinical settings for managing hypertension and heart failure. Its selective action on mineralocorticoid receptors makes it particularly useful in patients who may experience adverse effects from less selective agents like spironolactone.
4,5α-Epoxy Eplerenone (CAS 209253-73-6) is a steroid derivative with the molecular formula C₂₄H₃₀O₇ and a molecular weight of 430.49 g/mol [1] [4] [8]. Its core structure features a pregnane skeleton modified with two critical epoxy bridges: a 4,5α-epoxy group and a 9,11α-epoxy group. The 4,5α-epoxy bridge adopts a cis-fused configuration, with the oxygen atom bridging C4 and C5 in an alpha orientation relative to the steroid plane [2] [8]. This rigidifies the A-ring and creates a bent topology essential for receptor binding.
The molecule contains six chiral centers at positions 4,5,7,11,13, and 17, with absolute configurations specified as (4α,5α,7α,11α,17α) [8] [10]. The 7α-carbomethoxy group and 17α-lactone ring introduce electronic asymmetry, while the 9,11α-epoxy group constrains ring C in a half-chair conformation. X-ray crystallography confirms that the 4,5α-epoxy bridge forces a dihedral angle of 158° between rings A and B, enhancing dipole interactions with the mineralocorticoid receptor’s hydrophobic pocket [10].
Table 1: Stereochemical Features of 4,5α-Epoxy Eplerenone
Chiral Center | Configuration | Functional Role |
---|---|---|
C4 | α | Part of 4,5α-epoxy bridge; ring rigidification |
C5 | α | Epoxy bridge geometry |
C7 | α | Carbomethoxy group orientation |
C11 | α | 9,11α-Epoxy bridge geometry |
C17 | α | Lactone ring positioning |
C13 | β-methyl | Core skeleton stability |
The structural evolution from spironolactone to eplerenone and finally to 4,5α-epoxy eplerenone reflects a deliberate strategy to enhance receptor selectivity while reducing off-target effects:
Table 2: Key Structural Differences Among Steroidal Mineralocorticoid Antagonists
Feature | Spironolactone | Eplerenone | 4,5α-Epoxy Eplerenone |
---|---|---|---|
C7 Substituent | 7α-thioacetyl | 7α-methoxycarbonyl | 7α-methoxycarbonyl |
Δ⁴,⁵ Bond | Present | Present | Saturated via 4,5α-epoxy |
C9-C11 Modification | None | 9,11α-Epoxy | 9,11α-Epoxy |
Molecular Weight | 416.57 g/mol | 414.50 g/mol | 430.49 g/mol |
Receptor Selectivity Ratio (MR:AR:PR) | 1:10:35 | 1:0.1:0.3 | 1:<0.01:<0.01 [7] [10] |
The 9,11α-epoxy group is the cornerstone of eplerenone derivatives’ selectivity for mineralocorticoid receptors (MR) over other steroid receptors. This strained ether bridge:
Functional assays confirm 4,5α-epoxy eplerenone exhibits 450-fold higher selectivity for MR over androgen receptors (AR) compared to spironolactone. This is clinically significant: while spironolactone causes gynecomastia in 9% of users due to AR binding, eplerenone derivatives show <0.1% incidence [3] [7].
Table 3: Key Functional Groups and Their Roles in Receptor Selectivity
Functional Group | Structural Role | Biological Consequence |
---|---|---|
4,5α-Epoxy | Rigidifies A-ring; introduces dipole | Enhances MR binding kinetics; reduces metabolic oxidation |
9,11α-Epoxy | Locks ring C conformation; electron withdrawal | Steric exclusion from PR/AR pockets; strengthened MR H-bonding |
7α-Methoxycarbonyl | Polar group at β-face | Blocks 7α-metabolism; reduces membrane permeability to non-target tissues |
17α-Lactone | Electronegative D-ring | Competitive inhibition of aldosterone’s C17-aldehyde |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0